molecular formula C25H32N4O4 B2874034 2-morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide CAS No. 306732-42-3

2-morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide

Cat. No.: B2874034
CAS No.: 306732-42-3
M. Wt: 452.555
InChI Key: MPCZIMQRUIMFBX-UHFFFAOYSA-N
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Description

2-Morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a morpholino group, which is a six-membered ring containing one oxygen atom and five carbon atoms, and is known for its ability to interact with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide typically involves multiple steps, starting with the reaction of morpholine with chloroacetyl chloride to form 2-morpholinoacetyl chloride. This intermediate is then reacted with 4-(4-aminobenzyl)phenol to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reaction vessels, temperature control, and purification techniques to achieve high yields and purity. The process would also involve rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted morpholino derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Medicine: The compound may be explored for its therapeutic properties, including its potential use as an antibacterial or antifungal agent.

Industry: It can be utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The morpholino group can bind to biological molecules, potentially inhibiting or modulating their activity. The exact molecular pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • Morpholino Oligomers: These are used in gene knockdown experiments and have similar morpholino groups.

  • 2-Morpholinoacetyl Chloride: This is a precursor in the synthesis of the compound and shares the morpholino group.

Uniqueness: 2-Morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide is unique due to its specific structure, which includes both morpholino and benzyl groups

Properties

IUPAC Name

2-morpholin-4-yl-N-[4-[[4-[(2-morpholin-4-ylacetyl)amino]phenyl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4/c30-24(18-28-9-13-32-14-10-28)26-22-5-1-20(2-6-22)17-21-3-7-23(8-4-21)27-25(31)19-29-11-15-33-16-12-29/h1-8H,9-19H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCZIMQRUIMFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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